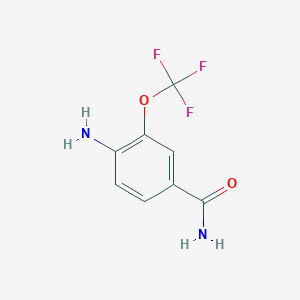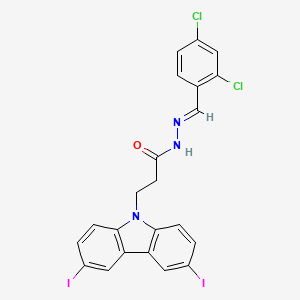
4-Amino-3-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H7F3N2O2. It is characterized by the presence of an amino group (-NH2) and a trifluoromethoxy group (-OCF3) attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzamides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(trifluoromethoxy)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can interact with target proteins and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3-(trifluoromethoxy)benzoic acid
- 2-Amino-6-(trifluoromethoxy)benzoxazole
- 4-Chloro-3-(trifluoromethoxy)benzamide
Comparison: Compared to similar compounds, 4-Amino-3-(trifluoromethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it more suitable for certain applications in drug development and material science .
Eigenschaften
CAS-Nummer |
874814-77-4 |
|---|---|
Molekularformel |
C8H7F3N2O2 |
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
4-amino-3-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,12H2,(H2,13,14) |
InChI-Schlüssel |
MSHHEHIYTOQWFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049458.png)


![N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049476.png)

![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)


![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)

![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
